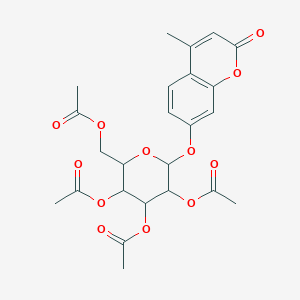

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2,3,4,6-Tetra-O-acetil-β-D-galactopiranósido de 4-metilumbeliferilo es un reactivo bioquímico utilizado principalmente en el campo de la biomedicina. Es un sustrato fluorogénico para la enzima β-galactosidasa, que al hidrolizarse libera un producto fluorescente, 4-metilumbeliferona. Este compuesto es ampliamente utilizado en ensayos enzimáticos para detectar y medir la actividad de la β-galactosidasa en varias muestras biológicas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del 2,3,4,6-Tetra-O-acetil-β-D-galactopiranósido de 4-metilumbeliferilo implica la acetilación del β-D-galactopiranósido de 4-metilumbeliferilo. La reacción normalmente utiliza anhídrido acético en presencia de un catalizador como la piridina. La reacción transcurre en condiciones suaves, generalmente a temperatura ambiente, para producir el producto tetra-O-acetilado.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,3,4,6-Tetra-O-acetil-β-D-galactopiranósido de 4-metilumbeliferilo se somete principalmente a reacciones de hidrólisis. Cuando se expone a la β-galactosidasa, los grupos acetilo se eliminan y el compuesto se convierte en 4-metilumbeliferona, que es fluorescente.

Reactivos y condiciones comunes

Hidrólisis: Enzima β-galactosidasa en una solución tamponada a pH fisiológico.

Acetilación: Anhídrido acético y piridina a temperatura ambiente.

Principales productos

Aplicaciones Científicas De Investigación

Enzymatic Assays

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside serves as a substrate for various glycosidases. When these enzymes cleave the glycosidic bond, they release 4-methylumbelliferone, which fluoresces under UV light. This property is utilized in:

- Quantitative Enzyme Activity Measurement : It allows researchers to measure enzyme kinetics and activity levels by monitoring fluorescence intensity.

- Characterization of Glycoside Hydrolases : The compound is used to identify and characterize different glycoside hydrolases based on their substrate specificity.

Carbohydrate Chemistry

In carbohydrate synthesis, this compound acts as a building block for creating more complex oligosaccharides. Its acetyl groups can be selectively removed to yield free hydroxyl groups for further reactions. This ability makes it valuable in:

- Synthesis of Glycoconjugates : It can be used to produce glycoproteins or glycolipids by coupling with proteins or lipids.

- Development of Glycomimetics : Researchers can modify the structure to create compounds that mimic natural carbohydrates for therapeutic applications.

Cell Biology Studies

In cell biology, the compound is often employed in:

- Fluorescent Labeling : The released 4-methylumbelliferone can be used for visualizing cellular processes involving glycosylation.

- Studying Cellular Senescence : It has been utilized to assess the activity of senescence-associated beta-galactosidase, providing insights into aging and cellular stress responses.

Case Study 1: Enzyme Kinetics

A study investigated the kinetic parameters of a beta-galactosidase enzyme using this compound as a substrate. The results demonstrated a Michaelis-Menten kinetic profile with a Km value indicating strong substrate affinity. Fluorescence measurements allowed real-time monitoring of enzyme activity under varying pH and temperature conditions.

Case Study 2: Synthesis of Oligosaccharides

Researchers synthesized a series of oligosaccharides using this compound as a donor in glycosylation reactions. The study highlighted the efficiency of the tetra-O-acetyl modification in promoting selective glycosidic bond formation, resulting in high yields of desired products.

Case Study 3: Cellular Senescence Detection

In a recent investigation into cellular senescence, the compound was used to evaluate beta-galactosidase activity in human fibroblasts. The fluorescence emitted upon hydrolysis provided a quantitative measure of senescent cells within a population, aiding in understanding age-related changes in cell function.

Mecanismo De Acción

El mecanismo de acción del 2,3,4,6-Tetra-O-acetil-β-D-galactopiranósido de 4-metilumbeliferilo implica su hidrólisis por la enzima β-galactosidasa. La enzima rompe el enlace glucosídico, liberando 4-metilumbeliferona, que es fluorescente. Esta fluorescencia se puede medir para cuantificar la actividad de la β-galactosidasa en la muestra.

Comparación Con Compuestos Similares

El 2,3,4,6-Tetra-O-acetil-β-D-galactopiranósido de 4-metilumbeliferilo es único debido a su tetra-O-acetilación, lo que lo convierte en un sustrato adecuado para la β-galactosidasa. Compuestos similares incluyen:

β-D-glucopiranósido de 4-metilumbeliferilo: Utilizado como sustrato para la β-glucosidasa.

N-acetil-β-D-glucosaminida de 4-metilumbeliferilo: Utilizado para detectar la actividad de la β-N-acetilhexosaminidasa.

2,3,4,6-Tetra-O-acetil-α-D-manopiranósido de 4-metilumbeliferilo: Utilizado en ensayos para la α-mannosidasa.

Estos compuestos comparten la característica común de liberar 4-metilumbeliferona tras la hidrólisis enzimática, lo que los convierte en herramientas valiosas en varios ensayos bioquímicos.

Actividad Biológica

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (commonly referred to as 4-MUGal) is a fluorogenic substrate widely used in biochemical assays to study glycosidase activity. This compound is particularly significant in the context of enzymatic reactions involving galactosidases, which play critical roles in various biological processes.

- Molecular Formula : C₃₉H₄₃N₁₇O₁₇

- Molecular Weight : 797.76 g/mol

- CAS Number : 6160-79-8

- Purity : >95% (HPLC)

Enzymatic Hydrolysis

4-MUGal is primarily utilized as a substrate for the measurement of galactosidase activity. Upon hydrolysis by these enzymes, it releases the fluorescent moiety 4-methylumbelliferone (4-MU), which can be quantitatively measured. This property makes it a valuable tool in various applications, including:

- Diagnosing lysosomal storage diseases such as Krabbe disease.

- Assessing enzyme activity in different tissues and cell types.

The enzyme kinetics of 4-MUGal have been studied extensively. For instance, the Km values for hydrolysis by different galactosidases have been reported to vary significantly, indicating differences in substrate affinity among enzymes from various sources.

| Enzyme Source | Km (mM) | Optimal pH |

|---|---|---|

| Human fibroblasts | 0.150 | 4.5 |

| Mouse kidney | 0.040 | 4.5 |

| Leukocytes | 0.030 | 4.5 |

Case Studies

-

Krabbe Disease Diagnosis :

A study highlighted the use of 4-MUGal as a specific fluorogenic substrate for diagnosing Krabbe disease. In this context, the hydrolysis of 4-MUGal was shown to be severely deficient in patients compared to healthy controls, providing a reliable diagnostic marker . -

Comparative Enzyme Activity :

Research comparing the specific activities of galactocerebrosidase using both fluorogenic and radioactive substrates demonstrated that 4-MUGal provided results consistent with traditional methods but with greater sensitivity and ease of use .

Applications

The biological activity of 4-MUGal extends beyond diagnostics:

- Research on Glycosidases : It serves as a model substrate for studying the catalytic mechanisms of glycosidases.

- Drug Development : The compound's interaction with various enzymes can inform drug design strategies targeting glycosidase-related pathways.

Propiedades

IUPAC Name |

[3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863700 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.